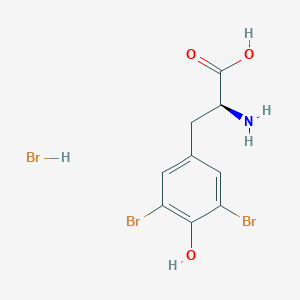
(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrobromide is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a brominated phenolic group, which imparts unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrobromide typically involves the bromination of a precursor phenolic compound followed by amino acid coupling. One common synthetic route includes the following steps:
Bromination: The starting material, 4-hydroxyphenylacetic acid, is brominated using bromine in the presence of a suitable solvent such as acetic acid. This results in the formation of 3,5-dibromo-4-hydroxyphenylacetic acid.
Amino Acid Coupling: The brominated intermediate is then coupled with (S)-2-aminopropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This step yields (S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid.
Hydrobromide Formation: The final step involves the conversion of the free amino acid to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The brominated phenolic group can be reduced to the corresponding hydroxyphenyl group using reducing agents like sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyphenyl derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
科学研究应用
(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role as a modulator of enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The brominated phenolic group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the bromine atoms, resulting in different chemical reactivity and biological activity.
(S)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid: Contains chlorine atoms instead of bromine, leading to variations in its chemical and biological properties.
Uniqueness
(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrobromide is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential biological activity. The brominated phenolic group can participate in specific interactions with enzymes and proteins, making this compound valuable for research in various scientific fields.
属性
分子式 |
C9H10Br3NO3 |
|---|---|
分子量 |
419.89 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid;hydrobromide |
InChI |
InChI=1S/C9H9Br2NO3.BrH/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H/t7-;/m0./s1 |
InChI 键 |
UYGGQHOJXBDPMC-FJXQXJEOSA-N |
手性 SMILES |
C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N.Br |
规范 SMILES |
C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















